molecular formula C21H13ClFN5O2 B14973373 5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14973373
M. Wt: 421.8 g/mol
InChI Key: UKNVTJPMGFWLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE is a complex heterocyclic compound that features a combination of oxadiazole, pyrazole, and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrazole and pyrazine rings. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and fluorinated aromatic compounds. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole derivatives, which are known for their antimicrobial and anticancer properties.

    Pyrazole Derivatives: Compounds with pyrazole rings, such as pyrazole-based drugs used for their anti-inflammatory and analgesic effects.

    Pyrazine Derivatives: Compounds with pyrazine rings, such as pyrazinamide, an important drug used in the treatment of tuberculosis.

Uniqueness

The uniqueness of 5-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(4-FLUOROPHENYL)-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-4-ONE lies in its combination of three different heterocyclic rings, which imparts a unique set of chemical and biological properties

Properties

Molecular Formula

C21H13ClFN5O2

Molecular Weight

421.8 g/mol

IUPAC Name

5-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C21H13ClFN5O2/c22-16-4-2-1-3-15(16)20-24-19(30-26-20)12-27-9-10-28-18(21(27)29)11-17(25-28)13-5-7-14(23)8-6-13/h1-11H,12H2

InChI Key

UKNVTJPMGFWLPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.